molecular formula C17H22N6O2 B2476776 N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N,6-dimethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1798457-99-4

N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N,6-dimethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2476776
CAS No.: 1798457-99-4
M. Wt: 342.403
InChI Key: KVENXELPTRPRRA-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The “1-ethyl-3,5-dimethyl” indicates that there are ethyl and methyl groups attached to the 1 and 3,5 positions of the pyrazole ring, respectively .


Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. For instance, they can act as ligands in coordination chemistry, forming complexes with metal ions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrazoles are generally solid at room temperature and dissolve well in polar organic solvents .

Scientific Research Applications

Synthesis and Anticancer Activity

Synthesis and Cytotoxicity of Potential Anticancer Derivatives : Researchers have developed pyrazoloacridine derivatives, including those structurally related to the specified compound, exploring their synthesis and cytotoxicity against cancer cell lines. These compounds have shown promise in anticancer activity, highlighting their potential as therapeutic agents (X. Bu, Junjie Chen, L. Deady, W. Denny, 2002).

Anticancer Activity of Pyrazolopyrimidinone Derivatives : Another study focuses on synthesizing new pyrazolopyrimidinone derivatives and evaluating their anticancer activity, particularly against human breast adenocarcinoma cell lines. These derivatives, including structures related to the compound , have been found to possess significant antitumor activity (Khaled R. A. Abdellatif et al., 2014).

Novel Synthesis Routes and Chemical Characterization

Novel Routes to Benzamide-Based Aminopyrazoles : A study outlines new synthetic routes to benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable anti-avian influenza virus activity. This showcases the versatility of pyrazole derivatives in synthesizing compounds with potential antiviral properties (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).

Synthesis of Pyrazole Derivatives with Antidepressant and Anticonvulsant Activities : Research has been conducted on synthesizing novel pyrazole derivatives, evaluating their antidepressant and anticonvulsant activities. These studies provide insights into the therapeutic potential of pyrazole derivatives beyond their anticancer properties (Mohamed Abdel-Aziz, G. Abuo-Rahma, A. Hassan, 2009).

Antimicrobial and Antifungal Activities

Synthesis and Evaluation of Antimicrobial Activities : Pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. This line of research highlights the potential of pyrazole derivatives in combating microbial infections (S. Y. Hassan, 2013).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid prolonged or frequent contact with the compound and to avoid inhaling its dust or solution .

Mechanism of Action

Properties

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N,6-dimethyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-6-22-12(4)13(11(3)19-22)9-21(5)17(25)14-7-15-16(24)18-10(2)8-23(15)20-14/h7-8H,6,9H2,1-5H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVENXELPTRPRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C)C(=O)C2=NN3C=C(NC(=O)C3=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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